molecular formula C16H20BN3O4 B1407949 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1450642-64-4

1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1407949
CAS No.: 1450642-64-4
M. Wt: 329.2 g/mol
InChI Key: ALTIPQGSANXTSF-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C16H20BN3O4 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a notable example that combines a pyrazole core with a nitrophenyl substituent and a boron-containing moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that can be broken down into three primary components:

  • Pyrazole Ring: A five-membered ring known for its role in various biological activities.
  • Nitrophenyl Group: This moiety is often associated with enhanced anti-inflammatory and antibacterial properties.
  • Dioxaborolane Unit: This boron-containing structure is linked to various biological applications, including drug delivery and targeting.

Antimicrobial Activity

Recent studies have demonstrated that substituted pyrazoles exhibit significant antimicrobial properties. The incorporation of the nitrophenyl group in the pyrazole structure has been linked to enhanced activity against various pathogens. For instance:

  • Antibacterial Activity: Compounds similar to the one have shown effectiveness against Gram-positive and Gram-negative bacteria. A study indicated that pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: Some derivatives have also shown promising antifungal activity, particularly against Candida species .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The presence of the nitrophenyl group has been associated with superior anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. In vitro studies have reported that compounds with this scaffold can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

Research into the anticancer properties of pyrazole derivatives has revealed promising results. For example:

  • Cell Proliferation Inhibition: The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays showed that it could reduce cell viability by over 50% at certain concentrations .
  • Mechanism of Action: The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy:
    • A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The compound was included in a broader study that assessed its activity against multiple bacterial strains using the microplate Alamar Blue assay (MABA), revealing effective inhibition .
  • Anti-inflammatory Mechanisms:
    • In a controlled study evaluating the anti-inflammatory effects of various pyrazole compounds, the subject compound exhibited significant inhibition of inflammatory markers in human cell lines, outperforming traditional NSAIDs in some assays .
  • Anticancer Screening:
    • A recent investigation focused on the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer potential .

Summary Table of Biological Activities

Activity TypeAssessed EffectivenessReference
AntibacterialMIC = 32 µg/mL
AntifungalEffective against Candida spp.
Anti-inflammatoryInhibits TNF-alpha and IL-6
AnticancerIC50 < 50 µM in MCF-7 cells

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)13-9-18-19(11-13)10-12-6-5-7-14(8-12)20(21)22/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTIPQGSANXTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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